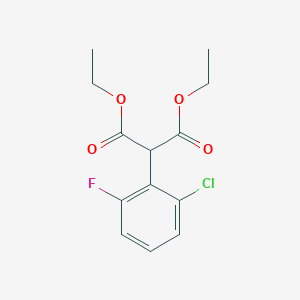

Diethyl 2-(2-chloro-6-fluorophenyl)malonate

Descripción general

Descripción

Diethyl 2-(2-chloro-6-fluorophenyl)malonate is an organic compound with the molecular formula C13H14ClFO4 It is a derivative of malonic acid, where the hydrogen atoms of the methylene group are replaced by a 2-chloro-6-fluorophenyl group and two ethyl ester groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2-(2-chloro-6-fluorophenyl)malonate typically involves the reaction of 2-chloro-6-fluorobenzaldehyde with diethyl malonate in the presence of a base such as sodium ethoxide. The reaction proceeds via a Knoevenagel condensation, followed by esterification to yield the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions .

Análisis De Reacciones Químicas

Types of Reactions

Diethyl 2-(2-chloro-6-fluorophenyl)malonate undergoes various chemical reactions, including:

Substitution Reactions: The chloro and fluoro groups can be substituted by nucleophiles under appropriate conditions.

Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in anhydrous conditions.

Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

Substitution: Products depend on the nucleophile used, such as 2-(2-methoxy-6-fluorophenyl)malonate.

Hydrolysis: Diethyl 2-(2-chloro-6-fluorophenyl)malonic acid.

Reduction: Diethyl 2-(2-chloro-6-fluorophenyl)malonyl alcohol.

Aplicaciones Científicas De Investigación

Chemistry

In the field of organic chemistry, Diethyl 2-(2-chloro-6-fluorophenyl)malonate serves as a versatile building block for the synthesis of complex molecules. It can undergo various chemical reactions such as:

- Nucleophilic Substitution : The chloro group can be replaced with nucleophiles to create derivatives with diverse functional groups.

- Condensation Reactions : It can participate in reactions to form larger molecular frameworks, which are crucial for developing new materials or pharmaceuticals.

Biology

Biologically, this compound is used to investigate the effects of specific chemical modifications on biological systems. It has been utilized to create analogs of biologically active molecules, allowing researchers to explore their biological activity and therapeutic potential.

- Antitumor Activity : Studies have indicated that derivatives of this compound can inhibit cell proliferation in various cancer cell lines.

- Antimicrobial Properties : Similar compounds have demonstrated the ability to bind to DNA and exhibit antimicrobial effects, making them candidates for further exploration in drug development.

Medicine

In medicinal chemistry, this compound is significant for drug discovery and development. Its derivatives are tested for efficacy against diseases such as cancer and infections.

- Potential Therapeutics : The compound's ability to interact with molecular targets like enzymes or receptors positions it as a candidate for developing new therapeutic agents.

Industry

The compound finds applications in industrial settings, particularly in the production of specialty chemicals and materials. Its unique properties make it suitable for use in:

- Coatings and Adhesives : The reactivity of the compound allows it to be incorporated into formulations that require specific performance characteristics.

- Chemical Synthesis : It acts as an intermediate in the production of other valuable chemical products.

Case Study 1: Antitumor Activity

Research conducted on derivatives of this compound revealed significant antitumor activity against several cancer cell lines. For example, a study demonstrated that certain derivatives inhibited proliferation by targeting specific pathways involved in cell division.

Case Study 2: Antimicrobial Effects

Another study focused on the antimicrobial properties of compounds related to this compound. The findings indicated that these compounds could effectively bind to bacterial DNA, leading to inhibition of growth and suggesting their potential use as antimicrobial agents.

Mecanismo De Acción

The mechanism of action of Diethyl 2-(2-chloro-6-fluorophenyl)malonate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymatic activity, depending on the context of its use. The pathways involved often include those related to metabolic processes and signal transduction.

Comparación Con Compuestos Similares

Similar Compounds

- Diethyl 2-(2-chlorophenyl)malonate

- Diethyl 2-(2-fluorophenyl)malonate

- Diethyl 2-(2-bromophenyl)malonate

Uniqueness

Diethyl 2-(2-chloro-6-fluorophenyl)malonate is unique due to the presence of both chloro and fluoro substituents on the phenyl ring. This dual substitution can influence the compound’s reactivity and interaction with biological targets, making it distinct from its analogs .

Actividad Biológica

Diethyl 2-(2-chloro-6-fluorophenyl)malonate is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

This compound possesses a unique molecular structure characterized by the presence of a diethyl malonate backbone and a chloro-6-fluorophenyl substituent. Its molecular formula is . The synthesis of this compound typically involves the reaction of diethyl malonate with 2-chloro-6-fluorobenzaldehyde through a series of condensation reactions, often using catalysts to enhance yield and purity.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. This compound has been shown to exhibit:

- Antitumor Activity : It inhibits cell proliferation in several cancer cell lines, potentially through the modulation of cell cycle pathways.

- Anti-inflammatory Effects : Similar compounds have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation.

- Neuroprotective Properties : Preliminary studies suggest that it may stabilize microtubules, which is crucial in preventing neurodegenerative processes.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the phenyl ring significantly influence the biological activity of this compound. For instance:

Case Studies and Research Findings

-

Antitumor Activity :

A study evaluated the efficacy of this compound against human cancer cell lines. Results indicated that it effectively reduced cell viability in a dose-dependent manner, with IC50 values ranging from 10 to 30 µM across different cell lines. This suggests potential for development as an anticancer agent. -

Anti-inflammatory Studies :

In vitro assays demonstrated that this compound significantly inhibited COX-1 and COX-2 enzymes, with IC50 values comparable to established NSAIDs. This positions it as a candidate for further development in treating inflammatory diseases. -

Neuroprotective Effects :

Research involving animal models of tauopathies showed that treatment with this compound resulted in reduced axonal dystrophy and improved microtubule stability. These findings highlight its potential application in neurodegenerative disease therapies.

Propiedades

IUPAC Name |

diethyl 2-(2-chloro-6-fluorophenyl)propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClFO4/c1-3-18-12(16)11(13(17)19-4-2)10-8(14)6-5-7-9(10)15/h5-7,11H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYTSAIIWPRPCIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=C(C=CC=C1Cl)F)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClFO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00382191 | |

| Record name | Diethyl 2-(2-chloro-6-fluorophenyl)malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

190521-88-1 | |

| Record name | Diethyl 2-(2-chloro-6-fluorophenyl)malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.